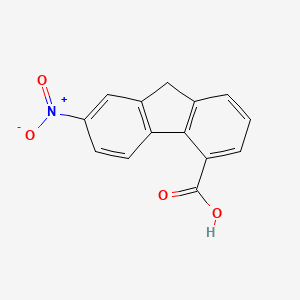

7-Nitro-4-fluorenecarboxylic acid

Beschreibung

7-Nitro-4-fluorenecarboxylic acid (CAS 7256-04-4) is an aromatic monocarboxylic acid characterized by a fluorene backbone substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position. It is classified under HS code 2916399000 as an aromatic monocarboxylic acid derivative, with applications in organic synthesis and pharmaceutical intermediate development .

Eigenschaften

CAS-Nummer |

7256-04-4 |

|---|---|

Molekularformel |

C14H9NO4 |

Molekulargewicht |

255.22 g/mol |

IUPAC-Name |

7-nitro-9H-fluorene-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO4/c16-14(17)12-3-1-2-8-6-9-7-10(15(18)19)4-5-11(9)13(8)12/h1-5,7H,6H2,(H,16,17) |

InChI-Schlüssel |

CDCCXRKAWJRWJX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O |

Kanonische SMILES |

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)C(=O)O |

Andere CAS-Nummern |

7256-04-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

7-Nitro-9-oxo-4-fluorenecarboxylic Acid (CAS 42523-38-6)

Structural Differences: This compound shares the fluorene backbone and nitro-carboxylic acid substitution pattern but introduces a ketone group at the 9-position.

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (Compound 7, CAS unspecified)

Structural Differences: This naphthyridine derivative replaces the fluorene system with a fused heterocyclic core (naphthyridine), incorporating chlorine, fluorine, and a fluorophenyl group. The 4-oxo and carboxylic acid groups mirror the acidic functionality of 7-nitro-4-fluorenecarboxylic acid but within a distinct heteroaromatic framework . Applications: Compound 7 is explicitly noted as an intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers. This highlights a key divergence: while 7-nitro-4-fluorenecarboxylic acid lacks reported biological activity in the evidence, its naphthyridine analog demonstrates therapeutic relevance .

7-Nitro-3,4-benzocoumarin (CAS 6638-64-8)

Structural Differences: This compound features a benzocoumarin scaffold (fused benzene and coumarin rings) with a nitro substituent. Unlike the fluorene-based compounds, benzocoumarins are known for fluorescence properties, which could expand utility in sensing or photodynamic therapy .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Key Substituents | Notable Applications |

|---|---|---|---|---|

| 7-Nitro-4-fluorenecarboxylic acid | 7256-04-4 | Fluorene | 7-NO₂, 4-COOH | Organic synthesis, intermediates |

| 7-Nitro-9-oxo-4-fluorenecarboxylic acid | 42523-38-6 | Fluorene | 7-NO₂, 4-COOH, 9-O | Catalysis, materials chemistry |

| Compound 7 (naphthyridine derivative) | Unspecified | 1,8-Naphthyridine | 7-Cl, 6-F, 4-O, 3-COOH, 1-FPh | Anticancer drug intermediates |

| 7-Nitro-3,4-benzocoumarin | 6638-64-8 | Benzocoumarin | 7-NO₂ | Fluorescent probes, photochemistry |

Research Findings and Discussion

- Synthetic Accessibility: 7-Nitro-4-fluorenecarboxylic acid is synthesized via standard aromatic substitution and hydrolysis, as inferred from methods described for analogous compounds (e.g., the naphthyridine derivative in , which uses K₂CO₃ and NaOH for hydrolysis) .

- Functional Group Influence : The nitro group in all compared compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the fluorene system’s planarity may offer superior π-stacking interactions compared to naphthyridine or benzocoumarin systems.

- Pharmacological Potential: Only the naphthyridine derivative (Compound 7) is explicitly linked to therapeutic applications, underscoring the importance of heterocyclic cores in drug design. The absence of similar data for 7-nitro-4-fluorenecarboxylic acid suggests its current niche is non-biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.